molecular formula C12H11ClFNS B11739942 [(4-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine

[(4-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine

Cat. No.: B11739942
M. Wt: 255.74 g/mol
InChI Key: BRDFYUIBKOEHBE-UHFFFAOYSA-N
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Description

[(4-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine is an organic compound that features both a chlorophenyl and a fluorothiophenyl group attached to a central amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzyl chloride with 5-fluorothiophene-2-carbaldehyde in the presence of a base to form an intermediate. This intermediate is then reduced using a suitable reducing agent to yield the desired amine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[(4-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

[(4-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of [(4-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Bromophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine
  • [(4-Chlorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amine
  • [(4-Chlorophenyl)methyl][(5-fluorothiophen-3-yl)methyl]amine

Uniqueness

[(4-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine is unique due to the presence of both a chlorophenyl and a fluorothiophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C12H11ClFNS

Molecular Weight

255.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine

InChI

InChI=1S/C12H11ClFNS/c13-10-3-1-9(2-4-10)7-15-8-11-5-6-12(14)16-11/h1-6,15H,7-8H2

InChI Key

BRDFYUIBKOEHBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(S2)F)Cl

Origin of Product

United States

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